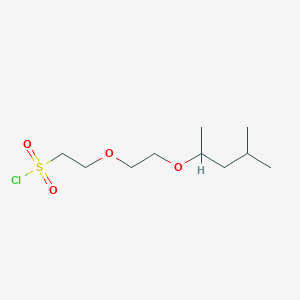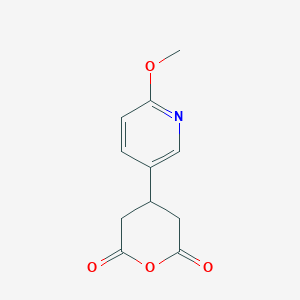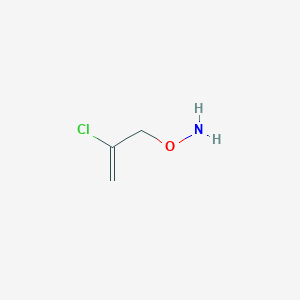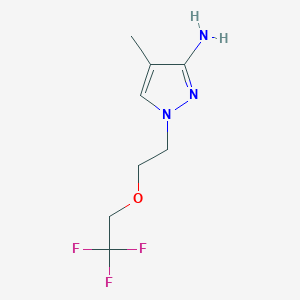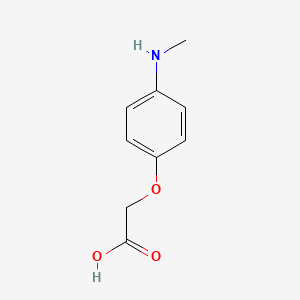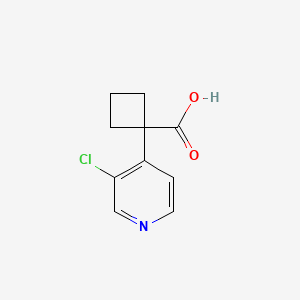
(2S,3R)-2-amino-3-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-amino-3-methylpentan-1-ol: is a chiral amino alcohol with significant importance in organic chemistry. This compound is characterized by its two chiral centers, making it a diastereomer. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-amino-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding keto compound using a chiral catalyst to ensure the correct stereochemistry. Another method includes the use of amino acid derivatives, where the amino group is protected, and subsequent steps introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds. The reaction conditions are carefully controlled to maintain the desired stereochemistry and yield high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (2S,3R)-2-amino-3-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
Chemistry: (2S,3R)-2-amino-3-methylpentan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into a molecule makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine: this compound is a precursor in the synthesis of various drugs. Its derivatives are explored for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-amino-3-methylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
(2R,3S)-2-amino-3-methylpentan-1-ol: This is the enantiomer of (2S,3R)-2-amino-3-methylpentan-1-ol and has similar chemical properties but different biological activities.
(2S,3S)-2-amino-3-methylpentan-1-ol: This diastereomer has different stereochemistry and may exhibit different reactivity and biological effects.
(2R,3R)-2-amino-3-methylpentan-1-ol: Another diastereomer with distinct properties compared to this compound.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
VTQHAQXFSHDMHT-PHDIDXHHSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H](CO)N |
SMILES canónico |
CCC(C)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


